molecular formula C25H33N3O4S B606563 N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide CAS No. 1952239-59-6

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide

Cat. No. B606563
M. Wt: 471.616
InChI Key: RZXJZXXYHNBHNX-UHFFFAOYSA-N
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Description

CD12681 is a Potent RORγ Inverse Agonist, Preclinical Candidate for the Topical Treatment of Psoriasis.

Scientific Research Applications

Structural and Mechanistic Studies in Polymerization Reactions

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide and its derivatives play a crucial role in the study of polymerization reactions. For example, benzimidazole-derived sulfonamides, when reacted with ZnII and CuII carboxylates, form complexes that catalyze ring-opening polymerization of ϵ-caprolactone, a key process in creating polymers (Attandoh, Ojwach, & Munro, 2014).

Development of Antagonists and Metabolism Studies

These sulfonamides are instrumental in developing selective endothelin receptor antagonists. Studies involving the optimization of this structural class for metabolic stability while maintaining potency are significant in the field of medicinal chemistry (Humphreys et al., 2003).

Anticancer and VEGFR-2 Inhibitors

Derivatives of benzimidazole sulfonamides exhibit significant potential as anticancer agents and VEGFR-2 inhibitors. Novel compounds in this category have shown promising results in inhibiting vascular endothelial growth factor receptor and demonstrating cytotoxic effects against various cancer cell lines (Ghorab et al., 2016).

Synthesis in Aqueous Media

Research has also focused on the efficient synthesis of benzimidazole-based sulfonamides in aqueous media, highlighting the environmentally friendly approaches to producing these compounds (Zali-Boeini et al., 2015).

Antimicrobial Activity

Benzimidazole derived sulfonamides have been studied for their potential in antimicrobial activities. These compounds, when coordinated with transition metals, exhibit antibacterial properties, thus opening avenues for novel antibiotic development (Ashraf et al., 2016).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-17(2)15-28(23-7-5-18(3)13-19(23)4)33(30,31)21-6-8-24-22(14-21)26-25(29)27(24)16-20-9-11-32-12-10-20/h5-8,13-14,17,20H,9-12,15-16H2,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXJZXXYHNBHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3)CC4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 121427905

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Reactant of Route 2
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Reactant of Route 3
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Reactant of Route 4
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Reactant of Route 6
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide

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